

# Efficacy of N-acetylhistidine in different organ preservation solutions.

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *N-acetylhistidine monohydrate*

Cat. No.: B554824

[Get Quote](#)

## N-Acetylhistidine in Organ Preservation: A Comparative Guide

In the critical window between organ procurement and transplantation, the quality of organ preservation is a key determinant of graft function and recipient outcomes. Organ preservation solutions are designed to minimize cellular injury during this ischemic period. A significant advancement in this field is the development of Custodiol-N, also known as HTK-N, a modified histidine-tryptophan-ketoglutarate (HTK) solution. This guide provides a comprehensive comparison of the efficacy of N-acetylhistidine, a key component of Custodiol-N, in various organ preservation contexts, supported by experimental data.

## N-Acetylhistidine: A Key Player in Mitigating Ischemia-Reperfusion Injury

Custodiol-N is an evolution of the standard HTK solution, with several modifications aimed at enhancing its protective properties. The most notable change is the partial substitution of histidine with N-acetylhistidine. This modification, along with the addition of other amino acids like glycine, alanine, and arginine, as well as the iron chelators, aims to provide a greater antioxidative capacity and improved tolerance to cold-induced cellular stress.<sup>[1][2][3]</sup> N-acetylhistidine is believed to exert its beneficial effects through several mechanisms, primarily by reducing oxidative stress and inhibiting inflammatory pathways that are activated during ischemia-reperfusion injury.

# Comparative Efficacy of N-Acetylhistidine-Containing Solutions

Experimental and clinical studies have evaluated the performance of Custodiol-N in the preservation of various organs, comparing it primarily with the conventional HTK solution.

## Cardiac Preservation

In the context of heart transplantation, the use of Custodiol-N has shown promising results. A prospective, randomized, multicenter phase III clinical trial demonstrated that Custodiol-N is safe and non-inferior to the standard Custodiol solution.[\[4\]](#)[\[5\]](#) The primary endpoint of this study, the peak value of creatine kinase-MB (CK-MB), a marker of myocardial injury, was found to be lower in the Custodiol-N group, suggesting better myocardial protection.[\[4\]](#)[\[5\]](#)

## Renal Preservation

A pilot randomized controlled clinical phase II trial in living donor kidney transplantation found Custodiol-N to be non-inferior to the standard HTK solution.[\[6\]](#) The primary endpoint, the estimated glomerular filtration rate (eGFR) at 3 months post-transplantation, was comparable between the two groups, indicating that Custodiol-N effectively preserves renal function.[\[6\]](#)

## Hepatic Preservation

Preclinical studies using animal models have suggested the superiority of Custodiol-N in liver preservation. In a rat model of orthotopic liver transplantation with steatotic liver grafts, Custodiol-N was associated with reduced serum levels of liver enzymes (AST, ALT, LDH) and less histological evidence of liver injury compared to the standard HTK solution.[\[2\]](#)

## Quantitative Data Summary

The following tables summarize the key quantitative findings from comparative studies of Custodiol-N (containing N-acetylhistidine) and standard organ preservation solutions.

Table 1: Cardiac Preservation - Clinical Trial Data[\[4\]](#)[\[5\]](#)

| Parameter                          | Custodiol-N Group    | Custodiol Group     | p-value                       |
|------------------------------------|----------------------|---------------------|-------------------------------|
| Average Peak CK-MB (U/L)           | 130.51 ± 69.60       | 176.94 ± 189.61     | <0.0001 (for non-inferiority) |
| 1-Year Patient Survival            | 88.7%                | 90.4%               | Not significant               |
| Incidence of Primary Graft Failure | Lower in Custodiol-N | Higher in Custodiol | Not specified                 |
| Median ICU Stay                    | Lower in Custodiol-N | Higher in Custodiol | Not specified                 |

Table 2: Renal Preservation - Clinical Trial Data[6]

| Parameter                                           | Custodiol-N Group (n=22) | HTK Group (n=20) | p-value |
|-----------------------------------------------------|--------------------------|------------------|---------|
| Mean eGFR at 3 months (ml/min/1.73 m <sup>2</sup> ) | 57.2 ± 16.7              | 55.4 ± 14.0      | 0.72    |
| Post-transplant Graft Survival                      | 100%                     | 100%             | -       |
| Post-transplant Patient Survival                    | 100%                     | 100%             | -       |

## Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of typical experimental protocols used to evaluate the efficacy of organ preservation solutions.

### Isolated Perfused Rat Liver Model

This ex vivo model is widely used to assess liver function and injury in a controlled environment.[7][8][9][10]

- Animal Preparation: Male Wistar rats (250-300g) are anesthetized.
- Surgical Procedure: A midline laparotomy is performed to expose the portal vein, hepatic artery, and bile duct. The portal vein and bile duct are cannulated.
- Liver Perfusion: The liver is flushed *in situ* with the preservation solution (e.g., Custodiol-N or HTK) at 4°C to remove blood.
- Cold Storage: The liver is then excised and stored in the same preservation solution at 4°C for a defined period (e.g., 8 hours).
- Reperfusion: Following cold storage, the liver is transferred to a perfusion chamber and reperfused with an oxygenated Krebs-Henseleit buffer at 37°C. The perfusion is typically performed via the portal vein at a constant flow rate.
- Data Collection: Perfusion samples are collected at regular intervals to measure liver enzyme release (e.g., AST, ALT, LDH). Bile production is also quantified. At the end of the experiment, liver tissue is collected for histological analysis.

## Heterotopic Rat Heart Transplantation Model

This *in vivo* model allows for the assessment of myocardial function and graft survival after transplantation.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

- Donor Heart Procurement: A donor rat is anesthetized, and the heart is arrested and flushed with the cold preservation solution. The heart is then excised and stored in the same solution.
- Recipient Preparation: A recipient rat is anesthetized, and a midline abdominal incision is made to expose the infrarenal aorta and inferior vena cava.
- Transplantation: The donor aorta is anastomosed end-to-side to the recipient's abdominal aorta, and the donor pulmonary artery is anastomosed end-to-side to the recipient's inferior vena cava.
- Reperfusion: The vascular clamps are removed, allowing blood flow to the transplanted heart.

- Assessment of Graft Function: The viability of the transplanted heart is assessed by daily palpation of the abdomen for contractions. Graft function can be more formally assessed at a terminal procedure by measuring intraventricular pressure.
- Histological Analysis: The transplanted heart is harvested at the end of the study for histological examination to assess for signs of injury and rejection.

## Signaling Pathways and Experimental Workflows

The protective effects of N-acetylhistidine are attributed to its ability to modulate key signaling pathways involved in ischemia-reperfusion injury.



[Click to download full resolution via product page](#)

Caption: Proposed mechanism of N-acetylhistidine in mitigating ischemia-reperfusion injury.



[Click to download full resolution via product page](#)

Caption: General workflow for organ preservation and transplantation.

## Conclusion

The inclusion of N-acetylhistidine in organ preservation solutions, exemplified by Custodiol-N, represents a significant step forward in optimizing graft quality. The available evidence from both preclinical and clinical studies suggests that N-acetylhistidine-containing solutions offer at least non-inferior, and in some aspects, superior organ protection compared to traditional formulations. Its multifactorial mechanism of action, targeting both oxidative stress and

inflammatory pathways, makes it a promising agent for reducing ischemia-reperfusion injury and improving transplant outcomes. Further large-scale clinical trials are warranted to fully elucidate its benefits across a wider range of organs and clinical scenarios.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. HTK-N: Modified Histidine-Tryptophan-Ketoglutarate Solution-A Promising New Tool in Solid Organ Preservation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HTK-N: Modified Histidine-Tryptophan-Ketoglutarate Solution—A Promising New Tool in Solid Organ Preservation [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Custodiol-N versus Custodiol: Results from a prospective noninferiority randomized single blind, multicenter phase 3 trial in patients undergoing heart transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Custodiol-N versus Custodiol: Results from a Prospective Randomised Single Blind, Multicenter Phase III Trial in Patients Undergoing Heart Transplantation - American Transplant Congress [atc.digitellinc.com]
- 6. HTK-N as a new preservation solution for human kidney preservation: Results of a pilot randomized controlled clinical phase II trial in living donor transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The isolated perfused rat liver: standardization of a time-honoured model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of the isolated dual perfused rat liver model as an improved reperfusion model for transplantation research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rat Liver Preparation, Lung Perfusion, and Blood Collection | Thermo Fisher Scientific - KR [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Video: Rat Model of Normothermic Ex-Situ Perfused Heterotopic Heart Transplantation [jove.com]

- 12. A Heterotopic Rat Heart Transplantation Model using Circulatory Death Donor Hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A modified heterotopic heart transplantation in the rat – as an important model in experimental regeneration and replacement of the failing organ [termedia.pl]
- 14. [Heterotopic heart transplantation in the rat: an experimental method for evaluating myocardial protection] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [Heterotopic heart transplantation in the rat: a preliminary study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Efficacy of N-acetylhistidine in different organ preservation solutions.]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b554824#efficacy-of-n-acetylhistidine-in-different-organ-preservation-solutions]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)